Propanoic acid, 2-(benzoylimino)-3,3,3-trifluoro-, methyl ester
Description
Propanoic acid, 2-(benzoylimino)-3,3,3-trifluoro-, methyl ester is a complex organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a benzoylimino group, a trifluoromethyl group, and a methyl ester group, making it a unique and versatile molecule in various chemical applications.
Properties
CAS No. |
132145-24-5 |
|---|---|
Molecular Formula |
C11H8F3NO3 |
Molecular Weight |
259.18 g/mol |
IUPAC Name |
methyl 2-benzoylimino-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C11H8F3NO3/c1-18-10(17)8(11(12,13)14)15-9(16)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
AEARDNWRJGFLQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=NC(=O)C1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(benzoylimino)-3,3,3-trifluoro-, methyl ester typically involves the esterification of propanoic acid derivatives with appropriate alcohols in the presence of an acid catalyst. Common catalysts include concentrated sulfuric acid or dry hydrogen chloride gas . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as the use of acyl chlorides or acid anhydrides in the presence of alcohols. These methods are preferred for large-scale production due to their efficiency and higher yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzoylimino group can be oxidized under specific conditions to form various oxidation products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Acidic Hydrolysis: Water and a strong acid catalyst such as hydrochloric acid.
Basic Hydrolysis: Sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Propanoic acid and methanol.
Oxidation: Various benzoylimino derivatives.
Substitution: Trifluoromethyl-substituted products.
Scientific Research Applications
Propanoic acid, 2-(benzoylimino)-3,3,3-trifluoro-, methyl ester has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of propanoic acid, 2-(benzoylimino)-3,3,3-trifluoro-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing active compounds that interact with biological pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable molecule in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Methyl propanoate: A simpler ester with similar properties but lacks the benzoylimino and trifluoromethyl groups.
Ethyl benzoate: Contains a benzoyl group but differs in its ester and alkyl groups.
Benzyl 2-methylpropanoate: Similar in structure but with different functional groups.
Uniqueness
Propanoic acid, 2-(benzoylimino)-3,3,3-trifluoro-, methyl ester stands out due to its combination of a benzoylimino group, a trifluoromethyl group, and a methyl ester group. This unique structure imparts distinct chemical and physical properties, making it a versatile compound in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
